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Compound of Interest

Compound Name: NDI-Lyso

Cat. No.: B15581752 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction: NDI-Lyso is a fluorescent probe designed for the specific staining and tracking of

lysosomes in living cells. Structurally, it comprises a naphthalimide fluorophore coupled with a

morpholine moiety. The morpholine group facilitates the accumulation of the probe within the

acidic environment of lysosomes, making NDI-Lyso a valuable tool for investigating lysosomal

dynamics, function, and morphology. Its pH-dependent fluorescence allows for the monitoring

of lysosomal pH fluctuations, which are critical in various cellular processes, including

autophagy, endocytosis, and nutrient sensing. These characteristics make NDI-Lyso
particularly useful in studies related to lysosomal storage diseases, neurodegenerative

disorders, and drug-induced lysosomal stress.

Properties of NDI-Lyso
NDI-Lyso exhibits distinct fluorescence properties that are dependent on the pH of its

environment. This sensitivity is crucial for its function as a lysosome-specific probe, as

lysosomes maintain a highly acidic lumen (pH 4.5-5.0).
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Property Value Reference

Excitation Wavelength (λex) ~480 nm [1]

Emission Wavelength (λem) ~561 nm [2]

pKa 4.50 [2]

Recommended Concentration 5-10 µM [2]

Cell Permeability Good [2]

Cytotoxicity
Low at working concentrations

(<30 µM)
[2]

Co-localization
High correlation with

LysoTracker Red (Rr = 0.72)
[2]

Mechanism of Action
NDI-Lyso's specificity for lysosomes is achieved through a targeted accumulation mechanism.

The morpholine group on the NDI-Lyso molecule has a pKa that leads to its protonation within

the acidic lumen of the lysosome. This protonation traps the probe inside the organelle, leading

to a significant increase in its local concentration and a subsequent bright fluorescent signal

upon excitation.
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NDI-Lyso Lysosome Targeting Mechanism
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NDI-Lyso accumulates in the acidic lysosome.

Experimental Protocols
Preparation of NDI-Lyso Stock Solution

Reconstitution: Prepare a 1 mM stock solution of NDI-Lyso in high-quality, anhydrous

dimethyl sulfoxide (DMSO).

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

Store at -20°C, protected from light.

Staining Protocol for Primary Cells (e.g., Neurons,
Macrophages)
This protocol is a general guideline and may require optimization for specific primary cell types.
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Workflow for Staining Primary Cells with NDI-Lyso

Start: Culture Primary Cells

Prepare Staining Solution
(5-10 µM NDI-Lyso in pre-warmed medium)

Incubate Cells
(30-60 min at 37°C, 5% CO2)

Wash Cells 2-3 times
(with warm PBS or medium)

Image Cells
(Confocal Microscopy, Ex/Em ~480/561 nm)

End: Data Analysis

Click to download full resolution via product page

General workflow for NDI-Lyso staining.

Materials:

Primary cells cultured on glass-bottom dishes or coverslips suitable for microscopy.

NDI-Lyso stock solution (1 mM in DMSO).

Pre-warmed complete cell culture medium.

Phosphate-buffered saline (PBS).
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Confocal microscope with appropriate filter sets.

Procedure:

Cell Preparation: Culture primary cells to the desired confluency. For sensitive cells like

primary neurons, ensure the culture is healthy and stable before staining.[3]

Staining Solution Preparation: Dilute the 1 mM NDI-Lyso stock solution in pre-warmed

complete culture medium to a final concentration of 5-10 µM. Vortex briefly to ensure

complete mixing.

Cell Staining: Remove the culture medium from the cells and replace it with the NDI-Lyso
staining solution.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator. Incubation

times may need to be optimized for different primary cell types.[3]

Washing: After incubation, gently aspirate the staining solution and wash the cells 2-3 times

with pre-warmed PBS or complete culture medium to remove excess probe.

Imaging: Immediately image the cells using a confocal microscope. Use an excitation

wavelength of approximately 480 nm and collect the emission at around 561 nm.

Co-localization with LysoTracker Probes
To confirm the lysosomal localization of NDI-Lyso, a co-staining experiment with a

commercially available lysosomal probe like LysoTracker Red can be performed.

Prepare a staining solution containing both NDI-Lyso (e.g., 10 µM) and LysoTracker Red

DND-99 (e.g., 50-100 nM) in pre-warmed medium.

Incubate the cells with the co-staining solution for 30 minutes at 37°C.[2]

Wash the cells as described above.

Image the cells using the appropriate filter sets for both NDI-Lyso (green channel) and

LysoTracker Red (red channel).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5461875/
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5461875/
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra03203g
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the merged images for co-localization, which will appear as yellow puncta. A

Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.

[2]

Application Notes
Studying Lysosomal Involvement in Autophagy
Lysosomes are essential for the final degradation step in the autophagy pathway. Impaired

lysosomal function can lead to the accumulation of autophagosomes, a hallmark of several

diseases. NDI-Lyso can be used to monitor lysosomal integrity and pH during the induction of

autophagy.

The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of autophagy

and is intricately linked to lysosomal function. Under nutrient-rich conditions, mTORC1 is active

on the lysosomal surface and suppresses autophagy. During starvation, mTORC1 is

inactivated, leading to the induction of autophagy.
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mTOR Signaling and Lysosome-Autophagy Axis
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mTORC1 on the lysosome inhibits autophagy.

Investigating Drug-Induced Lysosomal Dysfunction
Many pharmaceutical compounds, particularly cationic amphiphilic drugs, can accumulate in

lysosomes, leading to drug-induced lysosomal impairment. This can manifest as lysosomal

swelling, increased lysosomal pH, and inhibition of lysosomal enzymes. NDI-Lyso can be a

valuable tool to screen for and characterize such drug-induced effects in primary cells, which

are often more physiologically relevant than cell lines for drug development studies.

Troubleshooting
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Problem Possible Cause Suggested Solution

Weak or no signal

- Probe concentration too low.-

Incubation time too short.- Low

lysosomal content in cells.-

Photobleaching.

- Increase NDI-Lyso

concentration (e.g., up to 20

µM).- Increase incubation time

(e.g., up to 2 hours).- Use a

positive control cell type known

to have abundant lysosomes.-

Minimize exposure to

excitation light.

High background fluorescence

- Incomplete washing.- Probe

concentration too high.- Cell

death.

- Increase the number and

duration of wash steps.-

Decrease NDI-Lyso

concentration.- Check cell

viability with a live/dead stain.

Non-specific staining
- Probe aggregation.- Cell

stress or death.

- Ensure the stock solution is

fully dissolved. Filter the

staining solution if necessary.-

Confirm cell health before and

after staining.

Signal fades quickly - Photobleaching.

- Use a lower laser power

and/or a more sensitive

detector.- Acquire images

quickly.- Use an anti-fade

mounting medium for fixed

cells (if applicable).

Disclaimer: This document provides general guidelines. Protocols should be optimized for

specific experimental conditions and primary cell types. Always refer to the manufacturer's

instructions and relevant literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15581752?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Characterization of Neuronal Lysosome Interactome with Proximity Labeling Proteomics -
PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.rsc.org [pubs.rsc.org]

3. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Staining Lysosomes in Primary Cells with NDI-Lyso:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581752#staining-lysosomes-with-ndi-lyso-in-
primary-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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